3-(2-Thienyl)phenylboronic acid
Description
3-(2-Thienyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a thienyl group at the meta-position (3-position) and a boronic acid (-B(OH)₂) moiety. This compound belongs to the arylboronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H9BO2S |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
(3-thiophen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H |
InChI Key |
CCZABWIPCZXLTN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CS2)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Reactivity
The reactivity and applications of arylboronic acids are highly dependent on substituent position and electronic effects. Below is a comparative analysis of 3-(2-Thienyl)phenylboronic acid with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Insights :
- Substituent Effects : Electron-donating groups (e.g., thienyl, -NH₂) increase boronic acid reactivity in cross-coupling reactions, while electron-withdrawing groups (e.g., -F, -CF₃) enhance ester stability .
- Suzuki Reaction Efficiency : 3-substituted phenylboronic acids generally exhibit higher reactivity than 2-substituted analogs due to reduced steric hindrance during transmetalation .
Table 2: Binding Constants (K) with Neu5Ac at pH 7.4
Key Findings :
- Thienyl Contribution : The thienyl group in this compound may enhance binding via π-π interactions with aromatic residues in proteins or through cooperative hydrogen bonding .
- Contradictory Mechanisms : Otsuka et al. proposed glycerol tail binding for 3-(propionamido)phenylboronic acid, while Djanashvili et al. argued for α-hydroxycarboxylate interactions in phenylboronic acid . This discrepancy highlights unresolved complexities in boronic acid-sialic acid recognition.
Efficiency in Drug Delivery Systems
Dendrimer-modified boronic acids demonstrate varying cytosolic delivery efficiencies:
Table 3: Dendrimer-Modified Boronic Acids in BSA-FITC Delivery
Insights :
- Positional Sensitivity : 3-substituted derivatives (e.g., P4) outperform 2-substituted analogs (e.g., P7) due to optimized spatial arrangement for cargo binding .
- Thienyl Potential: The thienyl group’s planar structure in this compound could improve dendrimer-cell membrane interactions, though experimental validation is needed.
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